molecular formula C7H3F3N2O B13111100 3-(Trifluoromethoxy)picolinonitrile

3-(Trifluoromethoxy)picolinonitrile

Cat. No.: B13111100
M. Wt: 188.11 g/mol
InChI Key: YXOUCZRBSSPMGP-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a picolinonitrile structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the trifluoromethoxylation of picolinonitrile. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted picolinonitriles and trifluoromethoxylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(Trifluoromethoxy)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects in medicinal and biological applications .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)picolinonitrile
  • 3-(Trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethoxy)pyridine

Comparison: Compared to similar compounds, 3-(Trifluoromethoxy)picolinonitrile is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy and nitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in the design of new molecules with enhanced biological activity and stability .

Biological Activity

3-(Trifluoromethoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H4F3N2O
  • Molecular Weight: 192.12 g/mol
  • CAS Number: [Not provided in search results]

Structural Characteristics:
The trifluoromethoxy group significantly influences the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of picolinonitrile with trifluoromethoxy reagents under specific conditions. Common synthetic routes include:

  • Reagents: Trifluoromethyl ether sources such as trifluoromethanol.
  • Conditions: Standard organic synthesis techniques including reflux or microwave-assisted methods to enhance yield.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit kinases or phosphatases, affecting cell proliferation and survival.
  • Receptor Modulation: It could modulate receptors involved in metabolic pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown promise in inhibiting cancer cell lines through:

  • Cell Proliferation Assays: Demonstrated significant reductions in cell viability at micromolar concentrations.
  • Apoptosis Induction: Evidence suggests that it may trigger apoptotic pathways in tumor cells.

Case Studies

  • Study on Anticancer Properties:
    • Objective: To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings: The compound exhibited an IC50 value of approximately 5 µM against breast cancer cells, indicating potent antiproliferative activity.
  • Mechanistic Study:
    • Objective: To elucidate the mechanism behind the observed anticancer effects.
    • Findings: Western blot analysis revealed downregulation of key survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax).

Data Table

PropertyValue
Molecular Weight192.12 g/mol
IC50 (Breast Cancer Cells)5 µM
SolubilitySoluble in DMSO
Lipophilicity (LogP)2.5

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

3-(trifluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H

InChI Key

YXOUCZRBSSPMGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)OC(F)(F)F

Origin of Product

United States

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